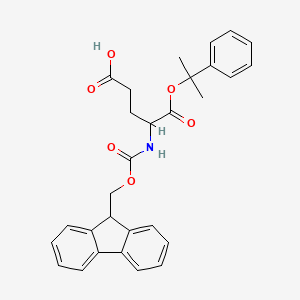

Fmoc-Glu-2-phenylisopropyl ester

Description

Contextual Significance of Side Chain Protection in Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a stepwise process that builds a peptide chain one amino acid at a time while it is anchored to an insoluble resin support. altabioscience.com To ensure the correct peptide sequence is formed, it is essential to temporarily block the reactive functional groups on the amino acid side chains. peptide.com These include amines, carboxylic acids, hydroxyls, and thiols. altabioscience.com Failure to protect these groups can lead to a variety of unwanted side reactions, such as branching of the peptide chain or polymerization, which ultimately results in low yields and impure products. altabioscience.com

The Fmoc/tBu strategy is a cornerstone of modern SPPS. nih.gov It employs the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid. peptide.com This group is removed at each cycle of the synthesis with a mild base, typically piperidine (B6355638), to allow for the next amino acid to be coupled. evitachem.comaltabioscience.com The side-chain protecting groups, in contrast, are designed to be stable to these basic conditions but are labile to strong acids, such as trifluoroacetic acid (TFA). altabioscience.compeptide.com This difference in lability is known as an "orthogonal" protection scheme. peptide.comresearchgate.net It ensures that the side-chain protection remains intact throughout the entire chain assembly and is only removed during the final cleavage step from the resin. peptide.comnih.gov This orthogonality is a key advantage of the Fmoc strategy, as it allows for cleaner synthesis with fewer side products compared to older methods. altabioscience.comnih.gov

Evolution of Glutamic Acid Protecting Groups in Complex Peptide Synthesis

Glutamic acid (Glu), with its side-chain carboxyl group, requires protection to prevent side reactions during peptide synthesis. creative-peptides.com In standard Fmoc/tBu SPPS, the tert-butyl (tBu) ester is the most common protecting group for the γ-carboxyl function of glutamic acid, yielding Fmoc-Glu(OtBu)-OH. peptide.comresearchgate.net This group offers good stability during the basic Fmoc-deprotection steps and is efficiently removed by strong acid (TFA) during the final cleavage. peptide.comnih.gov

However, the synthesis of more complex peptides, such as those involving side-chain cyclization (lactam bridge formation) or site-specific modifications, exposed the limitations of using only the tBu group. sigmaaldrich.compeptide.com The need arose for protecting groups that could be removed selectively while the peptide remained anchored to the resin and other protecting groups, including tBu, remained in place. This spurred the development of "super acid-labile" or "quasi-orthogonal" protecting groups that are cleaved under much milder acidic conditions than tBu esters. sigmaaldrich.comsigmaaldrich.com The development of such groups allowed for a new dimension of synthetic flexibility, enabling chemists to unmask a specific side-chain for modification before proceeding with the synthesis or final deprotection. sigmaaldrich.compeptide.com

Distinctive Role of the 2-Phenylisopropyl Ester Moiety for Glutamic Acid Derivatives

The 2-phenylisopropyl (2-PhiPr) ester stands out as a highly effective, super acid-labile protecting group for the glutamic acid side chain. sigmaaldrich.compeptide.com Its primary advantage lies in its extreme sensitivity to acid. The 2-PhiPr group can be selectively cleaved using very dilute solutions of TFA (e.g., 1-3%) in a non-hydrogen bonding solvent like dichloromethane (B109758) (DCM). peptide.comsigmaaldrich.comglpbio.com These conditions are mild enough to leave standard tBu-based and other acid-labile protecting groups completely intact. peptide.comsigmaaldrich.com

This unique feature makes the Fmoc-Glu(O-2-PhiPr)-OH derivative an invaluable tool for several advanced synthetic strategies. sigmaaldrich.com It is particularly useful for the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. sigmaaldrich.comsigmaaldrich.com For instance, a lactam bridge can be formed by combining a glutamic acid protected with 2-PhiPr and a lysine (B10760008) protected with an orthogonal group like Mtt; both can be deprotected on-resin without affecting other protecting groups, allowing for subsequent intramolecular cyclization. sigmaaldrich.com This level of selective control is essential for creating peptides with constrained conformations, which are often sought in drug discovery for their enhanced stability and receptor-binding affinity. chemimpex.comadventchembio.com The steric bulk provided by the 2-phenylisopropyl group can also help to prevent certain side reactions during synthesis. evitachem.com

Table 1: Properties of Fmoc-Glu-2-phenylisopropyl ester

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester | sigmaaldrich.com |

| Synonym | Fmoc-Glu(O-2-PhiPr)-OH | sigmaaldrich.com |

| Molecular Formula | C₂₉H₂₉NO₆ | sigmaaldrich.com |

| Molecular Weight | 487.54 g/mol | sigmaaldrich.com |

| CAS Number | 200616-39-3 | sigmaaldrich.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | sigmaaldrich.comsigmaaldrich.com |

| Key Feature | Quasi-orthogonal protecting group | sigmaaldrich.com |

| Cleavage Condition | 1% TFA in DCM | peptide.comsigmaaldrich.comsigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| This compound | Fmoc-Glu(O-2-PhiPr)-OH |

| Glutamic Acid | Glu |

| 2-Phenylisopropyl | 2-PhiPr |

| tert-Butyl | tBu |

| tert-Butyl ester | OtBu |

| Trifluoroacetic Acid | TFA |

| Dichloromethane | DCM |

| Piperidine | |

| Lysine | Lys |

Structure

3D Structure

Properties

Molecular Formula |

C29H29NO6 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32) |

InChI Key |

UFFILNXPAXHSBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Fmoc Glu 2 Phenylisopropyl Ester

Synthesis of Fmoc-Glu-2-phenylisopropyl Ester Building Blocks

The synthesis of this compound typically starts with L-glutamic acid. evitachem.com The process involves the following key steps:

Fmoc Protection: The α-amino group of the glutamic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). evitachem.com This step is crucial for controlling the subsequent reactions.

Ester Formation: The γ-carboxyl group is then esterified by reacting it with 2-phenylisopropanol. evitachem.com This reaction is often facilitated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). evitachem.com

Purification: The final product is purified using methods such as chromatography to ensure it is suitable for use in peptide synthesis. evitachem.com

The resulting this compound is typically a white to off-white powder, soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), but not very soluble in water. evitachem.com

Strategies for Incorporation of this compound into Peptide Sequences

The incorporation of this compound into peptide chains is a critical step in solid-phase peptide synthesis (SPPS). nih.gov This process involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. uci.edu

The formation of the amide bond between the this compound and the growing peptide chain requires the activation of the carboxylic acid group. embrapa.brluxembourg-bio.com Several coupling reagents are used for this purpose, each with its own advantages and potential drawbacks.

Common coupling reagents include:

Carbodiimides: Reagents like DCC and diisopropylcarbodiimide (DIC) are widely used. chempep.com To minimize side reactions and racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt. chempep.com HOAt can accelerate the acylation process and reduce the risk of racemization. chempep.com

Onium Salts: Acylphosphonium salts (BOP, PyBOP) and acyluronium/aminium salts (HBTU, TBTU, HATU) are highly effective coupling agents. uci.educhempep.com For instance, TBTU, in the presence of a base like N,N-diisopropylethylamine (DIPEA), converts the Fmoc-amino acid into an active OBt ester. chempep.com However, the choice of base is critical, as some, like DIPEA, can induce racemization in certain amino acids. chempep.com Collidine is sometimes recommended as a less racemization-prone alternative. chempep.com

Reaction optimization is crucial to ensure high coupling efficiency and minimize the formation of byproducts. iris-biotech.de This can involve adjusting the molar ratios of the reagents and carefully selecting the coupling agent and any additives based on the specific amino acid sequence. chempep.com

The choice of solvent significantly impacts the efficiency of the coupling reaction in SPPS. lu.se The solvent must be able to swell the resin support to make the reactive sites accessible and dissolve the amino acids and reagents. lu.se

Common Solvents: Dichloromethane (DCM) is often optimal for the activation step with carbodiimides, while more polar solvents like N,N-dimethylformamide (DMF) are better for the subsequent coupling step. chempep.com Therefore, mixtures of DCM and DMF are frequently used. chempep.com

Greener Alternatives: Due to the hazardous nature of solvents like DMF, NMP, and DCM, research is ongoing to find safer alternatives. lu.se Solvents such as N-butylpyrrolidinone (NBP) and binary mixtures like NBP:EtOAc and NBP:2-Me-THF have shown promise, in some cases outperforming DMF in terms of yield and purity. lu.se

The quality of the solvent is also critical; for example, using amine-free DMF is important to prevent unwanted side reactions. uci.edu

Mechanistic Insights into Amide Bond Formation with this compound

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. beilstein-journals.org This process requires the activation of the carboxylic acid group of the incoming this compound to facilitate the nucleophilic attack by the free amino group of the peptide chain attached to the resin. embrapa.brumich.edu

The general mechanism involves:

Activation: The coupling reagent transforms the carboxylic acid into a more reactive species. umich.edu With carbodiimides, this forms a highly reactive O-acylisourea intermediate. umich.edu This intermediate can then react with the amine or with an additive like HOBt to form a more stable active ester. chempep.comumich.edu

Coupling: The free amine of the resin-bound peptide attacks the activated carbonyl carbon of the this compound. embrapa.br This is followed by the elimination of the leaving group, resulting in the formation of the new amide bond. embrapa.br

Enzymatic strategies for amide bond formation also exist, often proceeding through acyl-enzyme intermediates. nih.gov

Intermediates and Reaction Pathways during Peptide Chain Elongation

During the elongation of the peptide chain, several intermediates are formed. After the coupling of this compound, the N-terminal Fmoc group must be removed to allow for the next coupling cycle.

Deprotection: The Fmoc group is typically removed using a base, commonly a solution of piperidine (B6355638) in DMF. evitachem.comuci.edu This deprotection step exposes the α-amino group of the newly added glutamic acid residue, making it available for the next coupling reaction. evitachem.comembrapa.br The released dibenzofulvene-piperidine adduct has a characteristic UV absorbance that can be used to monitor the progress of the deprotection reaction. iris-biotech.denih.gov

Potential Side Reactions: Several side reactions can occur during peptide synthesis. Racemization of the amino acid can happen, particularly through the formation of a 5(4H)-oxazolone intermediate. chempep.comumich.edu Another potential issue is the formation of deletion sequences if the coupling or deprotection steps are incomplete. iris-biotech.de With glutamic acid derivatives, there is also the possibility of forming pyroglutamate, especially at the N-terminus. cymitquimica.comglpbio.comfishersci.com The use of protecting groups like the 2-phenylisopropyl ester on the side chain helps to prevent such unwanted reactions. sigmaaldrich.comsigmaaldrich.com

The quasi-orthogonal nature of the 2-phenylisopropyl ester protecting group is particularly useful. sigmaaldrich.comsigmaaldrich.com It can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) without affecting other acid-labile protecting groups like tert-butyl, making it a valuable tool for synthesizing complex structures like cyclic peptides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Orthogonal Protection Strategies and Selective Deprotection of the 2 Phenylisopropyl Ester

Principles of Orthogonality in Fmoc Solid-Phase Peptide Synthesis

In the realm of peptide chemistry, an orthogonal protection strategy is one in which different classes of protecting groups can be removed in any order under specific conditions without affecting other protecting groups present in the molecule. The most prevalent orthogonal system in modern peptide synthesis is the Fmoc/tBu strategy. sigmaaldrich.com This approach relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile protecting groups for the semi-permanent protection of reactive amino acid side chains.

The primary advantage of this orthogonality is the ability to selectively deprotect and modify specific residues within a peptide sequence while it is still attached to the solid support. This is crucial for the synthesis of complex peptides, such as cyclic peptides, branched peptides, and those containing post-translational modifications. researchgate.net The 2-phenylisopropyl ester, being significantly more acid-labile than the commonly used tert-butyl (tBu) ester, introduces an additional layer of orthogonality within the acid-labile group family. This "quasi-orthogonality" allows for its selective removal under very mild acidic conditions that leave tBu and other more robust acid-labile groups intact. nih.govthermofisher.com

Selective Cleavage of the 2-Phenylisopropyl Ester from the γ-Carboxyl Group

The selective removal of the 2-phenylisopropyl ester from the γ-carboxyl group of a glutamic acid residue is a key feature that makes Fmoc-Glu(O-2-PhiPr)-OH a valuable building block in SPPS. This selective deprotection is typically achieved through mild acidolysis.

The 2-phenylisopropyl ester is designed to be highly susceptible to acid-catalyzed cleavage. This allows for its removal using very dilute solutions of strong acids, most commonly trifluoroacetic acid (TFA). A standard and effective condition for the selective cleavage of the 2-phenylisopropyl group is treatment with 1% TFA in dichloromethane (B109758) (DCM). thermofisher.comsigmaaldrich.com This mild treatment effectively deprotects the γ-carboxyl group of glutamic acid while leaving the more acid-resistant t-butyl-based protecting groups, such as those on aspartic acid (Asp), serine (Ser), threonine (Thr), and tyrosine (Tyr), as well as the Boc group on lysine (B10760008) (Lys) or tryptophan (Trp), largely unaffected. nih.govwikipedia.org

The choice of a low TFA concentration is critical for maintaining the integrity of other protecting groups and the peptide's linkage to acid-sensitive resins like the 2-chlorotrityl chloride (2-CTC) resin. The reaction is typically carried out at room temperature and for a short duration, often in the range of 30 to 60 minutes, with multiple treatments to ensure complete cleavage.

| Parameter | Condition | Purpose |

| Reagent | 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Selective cleavage of the 2-phenylisopropyl ester. |

| Temperature | Room Temperature | To ensure mild reaction conditions. |

| Duration | 30-60 minutes (repeated) | To achieve complete deprotection. |

During the acid-mediated deprotection of the 2-phenylisopropyl ester, a stable 2-phenylisopropyl carbocation is generated. While the mild conditions used for selective cleavage minimize side reactions, these carbocations can potentially alkylate nucleophilic residues in the peptide chain, such as tryptophan and methionine. To prevent these unwanted modifications, scavengers are often included in the deprotection cocktail.

Triisopropylsilane (TIPS) is a highly effective scavenger in this context. thermofisher.com It acts as a hydride donor, reducing the transient carbocations to the inert hydrocarbon, cumene. The use of a scavenger like TIPS is particularly important when the peptide sequence contains sensitive amino acids. A typical scavenger cocktail for the selective deprotection of the 2-phenylisopropyl ester might consist of 1% TFA and 1-5% TIPS in DCM. The volatility of both TIPS and its byproducts simplifies the post-cleavage workup. thermofisher.com

| Scavenger | Function | Typical Concentration |

| Triisopropylsilane (TIPS) | Reduces the 2-phenylisopropyl carbocation to inert cumene. | 1-5% in DCM |

The utility of the 2-phenylisopropyl ester lies in the kinetic difference between its cleavage rate and that of other acid-labile protecting groups. While specific, direct comparative kinetic data in the form of half-lives under identical conditions are not extensively documented in readily available literature, the established protocols for its selective cleavage provide strong evidence of its significantly higher lability compared to the tert-butyl ester.

The cleavage of the 2-phenylisopropyl ester is rapid in 1% TFA, whereas the tert-butyl ester requires much stronger acidic conditions, typically >50% TFA, for efficient removal. thermofisher.comwikipedia.org This substantial difference in acid lability allows for a clean and selective deprotection window. The stability of the tertiary benzylic carbocation formed as an intermediate during the cleavage of the 2-phenylisopropyl ester is the primary reason for its enhanced acid sensitivity compared to the tert-butyl cation generated from the t-butyl ester.

Compatibility of 2-Phenylisopropyl Ester with Nα-Fmoc and Other Side Chain Protecting Groups

The 2-phenylisopropyl ester is fully compatible with the standard Fmoc/tBu SPPS strategy. The Fmoc group, which is removed by treatment with a base such as 20% piperidine (B6355638) in dimethylformamide (DMF), is completely stable to the mild acidic conditions used for the deprotection of the 2-phenylisopropyl ester.

Furthermore, the 2-phenylisopropyl ester is orthogonal to a wide range of commonly used acid-labile side-chain protecting groups. This compatibility is crucial for the synthesis of complex peptides where multiple layers of protection are required. The following table summarizes the compatibility of the 2-phenylisopropyl ester with other protecting groups.

| Protecting Group | Cleavage Condition | Compatibility with 2-PhiPr Deprotection (1% TFA/DCM) |

| Nα-Fmoc | 20% Piperidine/DMF | Fully Compatible |

| γ-OtBu (Glu, Asp) | >50% TFA | Fully Compatible |

| O-tBu (Ser, Thr, Tyr) | >50% TFA | Fully Compatible |

| Nε-Boc (Lys) | >50% TFA | Fully Compatible |

| N-in-Boc (Trp) | >50% TFA | Fully Compatible |

| Pbf (Arg) | >50% TFA | Fully Compatible |

| Trt (Asn, Gln, His, Cys) | 1-5% TFA/DCM | Partially Labile, careful optimization required. |

On-Resin Selective Deprotection Protocols for Glutamic Acid Side Chains

The ability to selectively deprotect the γ-carboxyl group of glutamic acid while the peptide remains attached to the solid support opens up numerous possibilities for on-resin modifications, such as lactam bridge formation for cyclization, attachment of labels, or the synthesis of branched peptides.

A general protocol for the on-resin selective deprotection of the 2-phenylisopropyl ester from a glutamic acid side chain is as follows:

Resin Swelling: The peptidyl-resin is swelled in an appropriate solvent, typically DCM, for 15-30 minutes.

Deprotection Cocktail: The resin is treated with a freshly prepared solution of 1% TFA and 2-5% TIPS in DCM.

Reaction: The reaction is allowed to proceed at room temperature for 30-60 minutes with gentle agitation. This step is often repeated 2-3 times to ensure complete removal of the 2-phenylisopropyl group.

Washing: The resin is thoroughly washed with DCM to remove the cleavage reagents and byproducts.

Neutralization: The resin is then washed with a solution of 10% diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid.

Final Washes: The resin is washed sequentially with DMF and DCM and can then be used for subsequent on-resin modifications or can proceed to the final cleavage from the support.

This protocol provides a reliable method for the selective deprotection of the glutamic acid side chain, enabling advanced peptide synthesis strategies.

Applications of Fmoc Glu 2 Phenylisopropyl Ester in Advanced Peptide Synthesis

Design and Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of these structures, however, requires careful planning and the use of orthogonal protecting groups. Fmoc-Glu-2-phenylisopropyl ester is a key reagent in this context, facilitating the formation of lactam bridges through various strategic approaches.

On-Resin Macrolactamization Strategies Employing this compound

On-resin cyclization is a highly efficient method for producing cyclic peptides. The 2-phenylisopropyl (2-PhiPr or OPp) ester of glutamic acid is particularly valuable for these strategies. bachem.comglpbio.com This protecting group can be selectively cleaved on the solid support using mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), without affecting standard tert-butyl (tBu)-based side-chain protecting groups. bachem.comsigmaaldrich.com This quasi-orthogonality is crucial for the directed formation of a lactam bridge between the deprotected γ-carboxyl group of the glutamic acid residue and an N-terminal amino group of the resin-bound peptide. sigmaaldrich.com This approach is a cornerstone for the synthesis of head-to-tail cyclic peptides via Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.com

Formation of Side-Chain to Side-Chain Lactam Bridges

The creation of side-chain to side-chain lactam bridges introduces conformational constraints that can stabilize secondary structures like α-helices and β-turns. nih.gov this compound is instrumental in forming these bridges. The strategy involves the selective deprotection of the 2-phenylisopropyl ester on the glutamic acid side chain and a corresponding amine-protecting group on another amino acid side chain, such as lysine (B10760008). The subsequent intramolecular coupling of the deprotected side chains results in a cyclic structure. This method offers a flexible means to introduce structural rigidity into a peptide sequence. nih.gov

A notable advancement in this area involves the use of greener solvent systems. For instance, a two-dimensional green SPPS approach has been reported where the on-resin deprotection of both Lys(Mtt) and Asp(O-2-PhiPr) was achieved using TFA/TIS in a mixture of ethyl acetate (B1210297) and acetonitrile, followed by lactamization. researchgate.net

Strategic Combinations with Lysine Protecting Groups for Cyclization

The combination of Fmoc-Glu(O-2-PhiPr)-OH with a strategically chosen lysine derivative is particularly advantageous for synthesizing side-chain to side-chain lactam-bridged peptides. sigmaaldrich.com A common and effective pairing is with a lysine residue protected with the methyltrityl (Mtt) group. The Mtt group is also labile to dilute TFA, allowing for the simultaneous deprotection of both the glutamic acid and lysine side chains in a single step. sigmaaldrich.com This streamlined deprotection facilitates an efficient intramolecular cyclization to form the lactam bridge.

Other protecting group strategies, such as the use of allyloxycarbonyl (Alloc) for the lysine side chain, have also been explored. researchgate.net The Alloc group can be selectively removed using a palladium catalyst, providing an orthogonal deprotection scheme that is compatible with the 2-phenylisopropyl ester.

Preparation of Branched and Multi-Functionalized Peptides

This compound also finds application in the synthesis of branched and multi-functionalized peptides. The selective removal of the 2-phenylisopropyl ester allows for the site-specific attachment of other molecules or peptide chains to the glutamic acid side chain. This enables the construction of complex architectures, such as peptide-oligonucleotide conjugates. bachem.comglpbio.com

For instance, after the assembly of the main peptide chain, the 2-phenylisopropyl group can be cleaved on-resin, and the exposed carboxylic acid can be used as an anchor point for the synthesis of a second peptide chain, leading to a branched structure. This approach is valuable for creating novel therapeutic and research agents with tailored properties.

Synthesis of Peptides Prone to Aspartimide Formation

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that can lead to impurities and reduced yields, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. iris-biotech.deiris-biotech.de This reaction is promoted by the basic conditions used for Fmoc deprotection. iris-biotech.de

Mitigation of Aspartimide Side Reactions Utilizing the 2-Phenylisopropyl Ester

The use of sterically bulky ester protecting groups on the side chain of aspartic acid has been shown to minimize aspartimide formation. iris-biotech.deiris-biotech.de The principle is that the increased steric hindrance around the β-carboxyl group shields it from intramolecular attack by the backbone amide nitrogen. iris-biotech.de While the 2-phenylisopropyl ester is more commonly associated with glutamic acid for cyclization strategies, the underlying principle of using sterically demanding protecting groups to prevent unwanted side reactions is a key concept in peptide synthesis. iris-biotech.de

Research has shown that employing bulky trialkylcarbinol-based protecting groups for aspartic acid can almost completely reduce aspartimide formation and the associated epimerization. nih.gov These findings highlight the importance of the steric bulk of the side-chain ester in preventing this problematic side reaction. While not a direct application of this compound, the principle of using sterically hindered esters like the 2-phenylisopropyl ester to control side reactions is a relevant and important concept in advanced peptide synthesis. iris-biotech.de

Comparative Studies on Aspartimide Suppression with Alternative Protecting Groups

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that occurs when the nitrogen atom of the amino acid following an aspartic acid (Asp) residue attacks the side-chain ester, forming a succinimide (B58015) ring. peptide.com This is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. nih.gov The resulting aspartimide can lead to the formation of multiple undesired by-products, including β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. peptide.comnih.gov

One of the primary strategies to mitigate aspartimide formation is the use of sterically bulky side-chain protecting groups for Asp, which hinder the intramolecular cyclization. peptide.comiris-biotech.de The standard tert-butyl (OtBu) group offers some protection, but more sterically demanding groups have been developed for sequences highly prone to this side reaction. peptide.comiris-biotech.de The 2-phenylisopropyl ester falls into this category of bulky protecting groups.

Comparative studies have evaluated the effectiveness of various ester protecting groups in suppressing aspartimide formation. The general finding is that increasing the steric bulk around the ester carbonyl significantly reduces the rate of cyclization. peptide.com While this compound is a glutamic acid derivative, the principle of using bulky side-chain protection is directly analogous and relevant to aspartic acid derivatives used for the same purpose. Research on various aspartate protecting groups demonstrates a clear trend in efficacy. For instance, studies have shown that the amount of aspartimide formation decreases with increasing steric hindrance of the protecting group, following a trend such as: OtBu >> 3-ethyl-3-pentyl (OEpe) > 5-n-butyl-5-nonyl (OBno). peptide.comnih.gov The 2-phenylisopropyl group, with its bulky phenyl and dimethyl substituents, provides substantial steric shielding comparable to these advanced protecting groups. iris-biotech.de

Other approaches to suppress aspartimide formation include modifying the Fmoc deprotection conditions, for example, by using a weaker base like piperazine (B1678402) instead of piperidine (B6355638) or by adding acidic modifiers to the piperidine solution. nih.gov Another successful strategy involves the use of non-ester-based protecting groups, such as cyanosulfurylides (CSY), which have been shown to completely prevent aspartimide formation. youtube.com

Table 1: Comparison of Strategies to Suppress Aspartimide Formation

| Strategy | Protecting Group/Method | Mechanism of Action | Relative Efficacy | Reference |

|---|---|---|---|---|

| Steric Hindrance | Fmoc-Asp(OtBu)-OH | Standard bulky ester group. | Moderate | peptide.comiris-biotech.de |

| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester, bulkier than OtBu. | High | nih.gov | |

| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl ester, very bulky. | Very High | peptide.comnih.gov | |

| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl ester, extremely bulky. | Very High | peptide.comnih.gov | |

| Fmoc-Asp(O-2-PhiPr)-OH | 2-phenylisopropyl ester, bulky aromatic group. | High | iris-biotech.de | |

| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | N-(2,4-dimethylbenzyl) group on the subsequent residue blocks the nucleophilic attack. | Very High | sigmaaldrich.com |

| Novel Side-Chain Chemistry | Fmoc-Asp(CSY)-OH | Cyanosulfurylide group forms a stable C-C bond, not an ester. | Complete Suppression* | youtube.com |

*Note: CSY group cleavage requires specific conditions which may cause other side reactions like oxidation. peptide.com

Development of Peptide-Based Probes and Bioconjugates

The 2-phenylisopropyl ester is classified as a quasi-orthogonal protecting group in Fmoc-SPPS. While stable to the basic conditions used for Fmoc group removal (e.g., piperidine), it can be selectively cleaved under very mild acidic conditions, typically with 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM). iris-biotech.desigmaaldrich.com This is achieved while other acid-labile groups, such as Boc and OtBu, which require much stronger TFA concentrations (e.g., 95%) for cleavage, remain intact. iris-biotech.de This orthogonality is a key feature exploited in the synthesis of complex peptide structures like probes and bioconjugates.

This selective deprotection allows for the unmasking of the glutamic acid's side-chain carboxyl group while the peptide is still attached to the solid support. sigmaaldrich.comsigmaaldrich.com The newly freed carboxyl group can then be used as a handle for further chemical modifications. This is particularly useful for:

On-Resin Cyclization: Creating head-to-tail or side-chain-to-side-chain cyclic peptides. For instance, after synthesizing a linear peptide, the N-terminal Fmoc group and the C-terminal 2-PhiPr group can be selectively removed, allowing for an intramolecular amide bond formation to cyclize the peptide on the resin. sigmaaldrich.combiotage.com This strategy has been employed to generate structurally constrained peptides with potentially enhanced biological activity and stability. biotage.com

Synthesis of Branched or Labeled Peptides: The deprotected side-chain can be coupled with another peptide chain, a fluorescent tag, a chelating agent for radiolabeling, or other reporter molecules. nih.gov For example, a fluorescent dye could be attached to the Glu side-chain to create a peptide probe for use in cellular imaging or binding assays.

Peptide-Oligonucleotide Conjugates: The selective deprotection of the 2-phenylisopropyl ester has been utilized in the synthesis of peptide-oligonucleotide conjugates, where the glutamic acid side-chain provides an attachment point for the oligonucleotide moiety. nih.gov

The combination of Fmoc-Glu(O-2-PhiPr)-OH with an orthogonally protected lysine residue, such as Fmoc-Lys(Mtt)-OH, is particularly powerful for creating side-chain-to-side-chain lactam bridges, a common motif in stabilizing helical peptide structures. iris-biotech.de

Utilization in Reversed (N→C) Directional Peptide Synthesis

Standard peptide synthesis proceeds in the C-terminus to N-terminus (C→N) direction. masterorganicchemistry.com However, there is growing interest in the reverse direction, from N-terminus to C-terminus (N→C), as it may offer advantages in minimizing racemization for certain applications and more closely mimics the ribosomal biosynthesis of proteins. masterorganicchemistry.com N→C synthesis requires fundamentally different chemical strategies, typically involving the activation of the N-terminal amino acid of the growing peptide chain for coupling with the incoming amino acid. nih.gov

The chemical design of this compound is tailored for the conventional C→N Fmoc-SPPS methodology. sigmaaldrich.com Its primary function is to protect the γ-carboxyl group of glutamic acid during peptide chain elongation. nih.gov The key feature of the 2-phenylisopropyl ester is its specific cleavage condition (mild acidolysis), which makes it an orthogonal side-chain protecting group within the Fmoc/tBu strategy. iris-biotech.de

A review of the scientific literature does not indicate a direct role or application for this compound in facilitating N→C directional peptide synthesis. The methods for N→C synthesis rely on different types of C-terminal activating groups, such as thioesters or acyl azides, which are not related to the function of the 2-phenylisopropyl ester side-chain protection. masterorganicchemistry.com Therefore, the utilization of this compound remains firmly within the paradigm of C→N synthesis, where it serves as a sophisticated tool for enabling complex side-chain modifications and the construction of cyclic peptides.

Research Innovations and Future Perspectives in Peptide Chemistry

Advancements in Solid-Phase Synthesis Methodologies Enabled by Fmoc-Glu-2-phenylisopropyl Ester

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, and the Fmoc/tBu strategy is the most widely used approach. nih.gov The introduction of specialized building blocks like Fmoc-Glu(O-2-PhiPr)-OH has refined this methodology, enabling the efficient synthesis of complex and challenging peptide sequences. chemimpex.comchemimpex.com

The primary role of this compound is to serve as a protected form of glutamic acid, where the alpha-amino group is temporarily blocked by the base-labile Fmoc group, and the side-chain gamma-carboxyl group is protected by the acid-sensitive 2-phenylisopropyl (O-2-PhiPr) ester. chemimpex.comevitachem.com This dual protection is fundamental to its utility. During SPPS, the Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow for the stepwise elongation of the peptide chain. nih.govevitachem.com The O-2-PhiPr group, meanwhile, remains intact under these conditions, preventing unwanted side reactions at the glutamic acid side chain.

The use of Fmoc-Glu(O-2-PhiPr)-OH contributes to enhanced efficiency and yields in SPPS. chemimpex.com The properties of the protecting groups can help mitigate common problems encountered during synthesis, such as peptide aggregation and poor solubility, which are significant hurdles in the production of long or hydrophobic peptides. adventchembio.com By providing a stable yet selectively cleavable side-chain protection, this reagent allows for a more controlled and reliable assembly of the target peptide on the solid support. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Fmoc-Glu(O-2-PhiPr)-OH, N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, Fmoc-Glu(OPp)-OH |

| CAS Number | 200616-39-3 |

| Molecular Formula | C₂₉H₂₉NO₆ |

| Molecular Weight | 487.54 g/mol |

| Appearance | White to off-white powder |

| Primary Application | Fmoc solid-phase peptide synthesis |

Exploration of Novel Orthogonal Protecting Group Combinations

A major advancement in peptide science is the use of orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group in the presence of others. This enables chemists to perform specific chemical modifications at defined positions within a peptide sequence while it is still attached to the solid-phase resin.

Fmoc-Glu(O-2-PhiPr)-OH is a prime example of a "quasi-orthogonally" protected amino acid. sigmaaldrich.com The 2-PhiPr ester group is distinguished by its high sensitivity to very mild acid. It can be selectively cleaved using a solution of just 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comsigmaaldrich.comfishersci.com This condition is mild enough to leave standard tert-butyl (tBu) based side-chain protecting groups—which require much stronger TFA concentrations for removal—completely intact. sigmaaldrich.comsigmaaldrich.com This differential lability is the key to its orthogonal nature.

This property allows for powerful combinations with other protecting groups. For instance, a particularly effective strategy for the on-resin synthesis of side-chain-to-side-chain lactam-bridged (cyclic) peptides involves the pairing of Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH. sigmaaldrich.com The Mtt (4-methyltrityl) group on the lysine (B10760008) side chain is also labile to dilute acid, making it possible to deprotect both the glutamic acid and lysine side chains simultaneously in a single step on the resin. sigmaaldrich.com This is highly advantageous for creating a lactam bridge via amide bond formation between the two newly exposed side-chain functional groups. Furthermore, the 2-PhiPr group offers superior protection against the formation of aspartimide, a common and problematic side reaction that can occur with other protecting groups. sigmaaldrich.com

Table 2: Orthogonal Protecting Group Deprotection Conditions

| Protecting Group | Amino Acid Side Chain | Deprotection Reagent | Orthogonal To |

|---|---|---|---|

| 2-Phenylisopropyl (2-PhiPr) | Glu, Asp | 1-3% TFA in DCM | Fmoc, tBu, Boc |

| tert-Butyl (tBu) | Asp, Glu, Ser, Thr, Tyr | >90% TFA | Fmoc |

| Allyl (All) | Asp, Glu | Pd(0) catalyst | Fmoc, tBu, ivDde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Lys, Orn | 2% Hydrazine in DMF | Fmoc, tBu, Boc |

| 4-Methyltrityl (Mtt) | Lys, Orn, His | 1% TFA in DCM | Fmoc, tBu, Boc |

Impact on Rational Peptide Design and Chemical Biology Research

The ability to perform selective on-resin chemistry has a profound impact on rational peptide design and the synthesis of tools for chemical biology. Fmoc-Glu(O-2-PhiPr)-OH is instrumental in the synthesis of structurally complex and conformationally constrained peptides, such as head-to-tail or side-chain-bridged cyclic peptides. sigmaaldrich.comsigmaaldrich.com Cyclization is a widely used strategy in medicinal chemistry to improve the metabolic stability, receptor-binding affinity, and selectivity of peptide-based drug candidates.

By enabling precise side-chain modifications, this reagent facilitates the creation of peptides with tailored biological activities. chemimpex.com Researchers can use the selectively deprotected glutamic acid side chain as a handle to attach other molecules, such as fluorescent probes, biotin (B1667282) tags for affinity purification, or moieties that enhance cell penetration. This is a cornerstone of bioconjugation, allowing for the development of sophisticated probes to study protein interactions and cellular pathways. chemimpex.comevitachem.com

Moreover, the incorporation of the bulky 2-phenylisopropyl ester itself can influence the properties of the final peptide. This group increases the lipophilicity (fat-solubility) of the peptide, which can potentially lead to improved bioavailability, a critical parameter for the development of effective peptide therapeutics. chemimpex.com

Emerging Areas of Research Leveraging Selective Side Chain Manipulation

The versatility of Fmoc-Glu(O-2-PhiPr)-OH continues to open up new avenues of research. Its application is crucial in the synthesis of complex biomolecular conjugates where precise control is paramount. For example, it has been used in the solid-phase synthesis of peptide-oligonucleotide conjugates, where the mild deprotection conditions of the 2-PhiPr group are compatible with the sensitive oligonucleotide component. fishersci.comglpbio.comcymitquimica.com

Another innovative application involves the deliberate chemical transformation of the peptide backbone itself. Researchers have leveraged the on-resin deprotection of the C-terminal Glu(O-2-PhiPr) to induce a subsequent reaction that forms a pyroglutamyl imide moiety, effectively modifying the peptide's core structure. fishersci.comglpbio.comcymitquimica.com Such modifications can dramatically alter a peptide's conformation and biological function.

The reagent is also highly valuable for the creation of peptide libraries for drug discovery and screening purposes. sigmaaldrich.com The ability to perform a selective chemical diversification step on the glutamic acid side chain across a library of different peptide sequences allows for the rapid generation of many related compounds, accelerating the search for new bioactive molecules. Its use has also been noted in the synthesis of neuropeptides, contributing to research on neurotransmission and potential therapies for neurological disorders. chemimpex.com

Analytical Characterization of Peptides Synthesized with this compound

The successful synthesis of a modified peptide is contingent upon rigorous analytical characterization to confirm its identity, purity, and structural integrity. For peptides synthesized using Fmoc-Glu(O-2-PhiPr)-OH, the analytical process must verify several key outcomes: the correct peptide sequence, the successful and site-specific incorporation of the glutamic acid derivative, the selective removal of the 2-PhiPr group (if applicable), and the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of the crude peptide after it is cleaved from the solid-phase resin. nih.gov By comparing the retention time of the main product peak to that of potential by-products (e.g., deletion sequences or peptides where deprotection failed), a quantitative measure of purity can be obtained. The high purity of the Fmoc-Glu(O-2-PhiPr)-OH building block itself, often assessed by the manufacturer using HPLC and TLC, is a prerequisite for achieving a clean synthesis. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide. nih.gov Following HPLC purification, mass spectrometry provides definitive evidence that the peptide has the correct mass, confirming the sequence and the presence (or absence, after deprotection) of all protecting groups. For peptides that have undergone on-resin side-chain modification via the deprotected glutamic acid, MS is critical to verify that the desired chemical transformation has occurred and to confirm the mass of the final, modified product. Techniques like tandem MS (MS/MS) can be used to fragment the peptide, providing further sequence confirmation.

For complex structures like cyclic peptides, Nuclear Magnetic Resonance (NMR) spectroscopy may be employed to provide detailed three-dimensional structural information, confirming that the desired conformation has been achieved following a cyclization reaction that was enabled by the selective deprotection of the Glu(O-2-PhiPr) side chain.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Glu-2-phenylisopropyl ester, and how can purity be ensured?

- Methodological Answer : Synthesis involves introducing the 2-phenylisopropyl ester group to the γ-carboxyl of Fmoc-Glu, typically via carbodiimide-mediated coupling (e.g., DCC or EDC). Key steps include:

- Activation : Use of HOBt or HOAt to suppress racemization during esterification .

- Purification : Reverse-phase HPLC or flash chromatography (C18 columns) to isolate the product, with monitoring via TLC (silica gel, UV visualization) .

- Purity Validation : LC-MS for molecular ion confirmation and NMR (¹H/¹³C) to verify ester regioselectivity (γ vs. α substitution) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during peptide synthesis to avoid premature deprotection .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect impurities (e.g., truncated peptides or hydrolysis byproducts) .

- NMR Spectroscopy : ¹H NMR to confirm the presence of the 2-phenylisopropyl group (δ 1.2–1.4 ppm for geminal methyl groups) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Protocol : Use HATU/DIPEA in DMF for rapid coupling (2–5 min), minimizing steric hindrance from the bulky 2-phenylisopropyl group .

- Double Coupling : Repeat the coupling step with fresh reagents if Kaiser test indicates incomplete reaction .

- Solvent Optimization : Additive systems (e.g., 0.1 M OxymaPure in DMF) improve solubility and reduce aggregation of hydrophobic sequences .

Q. What side reactions occur during Fmoc removal with piperidine, and how are they mitigated?

- Methodological Answer :

- Common Issues : Base-induced β-elimination of the ester group or aspartimide formation at acidic residues.

- Mitigation Strategies :

- Deprotection Time : Limit piperidine treatment to 20% v/v for 10–15 min to minimize prolonged base exposure .

- Alternative Bases : Use 1,8-diazabicycloundec-7-ene (DBU) in DMF for milder deprotection in acid-sensitive sequences .

Q. How do contradictory HPLC/MS data arise when analyzing peptides containing this ester, and how are they resolved?

- Methodological Answer :

- Root Causes :

- Ester Hydrolysis : Trace moisture during synthesis generates free Glu, leading to multiple peaks .

- Incomplete Coupling : Results in truncated sequences with mass differences of ~136 Da (Fmoc group).

- Resolution :

- Strict Anhydrous Conditions : Use molecular sieves in solvents and argon-purged reaction vessels .

- Diagnostic Tools : MALDI-TOF MS to pinpoint hydrolysis vs. coupling failures .

Q. What protecting group strategies are compatible with this compound in complex peptide architectures?

- Methodological Answer :

- Orthogonal Protection : Pair with acid-labile groups (e.g., tert-butyl for side chains) to enable selective deprotection .

- Photocleavable Groups : Use NVOC (nitroveratryloxycarbonyl) for spatiotemporal control in light-directed synthesis .

Q. How does the steric bulk of the 2-phenylisopropyl ester influence peptide secondary structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.